4-(3,5-Dimethylcyclohexyl)aniline
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Overview
Description
4-(3,5-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylcyclohexyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dimethylcyclohexanol, undergoes nitration to form 3,5-dimethylcyclohexyl nitro compound. This intermediate is then reduced to yield 3,5-dimethylcyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by catalytic amination. The use of palladium-catalyzed methods can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation of the aniline moiety can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
4-(3,5-Dimethylcyclohexyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the aromatic amine group, which can undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Aniline: The simplest aromatic amine, used as a precursor for many industrial chemicals.
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
Cyclohexylamine: A cyclohexane derivative with an amino group.
Comparison: 4-(3,5-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline moiety, which imparts distinct chemical and physical properties. Compared to aniline, it has enhanced steric hindrance and different reactivity patterns. N,N-Dimethylaniline and cyclohexylamine, while similar, lack the specific substitution pattern that defines this compound .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-6,10-11,13H,7-9,15H2,1-2H3 |
InChI Key |
AEGHCXBLOAHWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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